molecular formula C23H21ClFN3O3S B2883630 N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899755-58-9

N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2883630
CAS No.: 899755-58-9
M. Wt: 473.95
InChI Key: JDLKCHSJVFKZNP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a complex benzofuro[3,2-d]pyrimidinone core, a pharmaceutically relevant scaffold known for its potential to modulate key biological targets. The compound's structure integrates a 3-(3-methylbutyl) chain at the N-3 position of the dihydropyrimidine ring and a 2-chloro-4-fluorophenyl group via a thioacetamide linker . This specific architecture suggests potential research applications as a kinase inhibitor or a modulator of other enzymatic activities, given that structurally analogous benzofuropyrimidine derivatives are frequently investigated in oncological and inflammatory disease research . The molecular design leverages the electron-rich, planar benzofuropyrimidine system for potential intercalation or binding to enzyme active sites, while the sulfanylacetamide bridge and the 3-methylbutyl substituent contribute to conformational flexibility and influence the compound's overall lipophilicity and metabolic stability . Researchers can utilize this compound as a key chemical tool for probing disease mechanisms, high-throughput screening, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN3O3S/c1-13(2)9-10-28-22(30)21-20(15-5-3-4-6-18(15)31-21)27-23(28)32-12-19(29)26-14-7-8-17(25)16(24)11-14/h3-8,11,13H,9-10,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLKCHSJVFKZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This compound features a unique structural arrangement that includes halogen substituents and a sulfanyl group, which may enhance its pharmacological properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C23_{23}H21_{21}ClFN3_3O3_3S
  • Molecular Weight : 473.9 g/mol
  • CAS Number : 899755-58-9

Biological Activity Overview

Preliminary studies suggest that N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may exhibit significant biological activity, potentially acting as an inhibitor of specific enzymes or receptors involved in various disease processes. The presence of chlorine and fluorine is often associated with enhanced bioactivity and lipophilicity, which can improve pharmacokinetic properties.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds provides insights into potential biological activities:

Compound NameStructural FeaturesBiological Activity
5-FluorouracilPyrimidine base with fluorineAnticancer
ThiamphenicolChlorinated phenolic structureAntibiotic
SulfathiazoleSulfonamide with thiazole ringAntimicrobial

These comparisons highlight the unique structural features of N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide that may confer distinct biological properties.

Case Studies and Research Findings

Although direct studies on this specific compound are sparse, related research on similar compounds provides valuable insights:

  • Anticancer Studies : A study involving pyrimidine derivatives indicated that certain modifications could enhance anticancer properties through apoptosis induction in cancer cell lines.
    "The introduction of halogen substituents significantly increased the cytotoxicity against various cancer cell lines" .
  • Anti-inflammatory Activity : Research on quinoline derivatives showed that specific compounds significantly inhibited nitric oxide production in LPS-induced RAW 264.7 cells, suggesting a potential anti-inflammatory effect for compounds with similar structures.
    "Compounds exhibited significant inhibition of LPS-stimulated NO production" .

Future Directions

Further research is necessary to explore the full biological potential of N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. Key areas for investigation include:

  • Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles.
  • In vitro and in vivo assays to evaluate anticancer and anti-inflammatory activities.
  • Structure–activity relationship (SAR) studies to optimize the compound's efficacy and selectivity.

Comparison with Similar Compounds

Benzofuropyrimidinone vs. Benzothienopyrimidinone

The target compound’s benzofuro[3,2-d]pyrimidinone core (oxygen-containing fused ring) contrasts with sulfur-containing analogs like 2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide (). Key differences:

  • Metabolic Stability: Sulfur in the benzothieno core may confer resistance to oxidative metabolism compared to the benzofuro system .

Benzofuropyrimidinone vs. Triazole Derivatives

Compounds like N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replace the benzofuropyrimidinone with a triazole ring. Triazoles are smaller and more rigid, which may enhance binding specificity but reduce π-π stacking interactions with aromatic biological targets .

Substituent Effects

Aryl Groups on Acetamide

  • 3-Chloro-4-fluorophenyl (target compound): Combines halogenated electron-withdrawing groups, likely enhancing electrophilicity and interactions with hydrophobic enzyme pockets.
  • 3-Trifluoromethylphenyl (): The CF₃ group is more electronegative than Cl/F, increasing lipophilicity and steric bulk, which may improve membrane permeability but reduce solubility .
  • 3-Fluoro-4-methylphenyl (): The methyl group adds moderate lipophilicity, while fluorine maintains electronic effects. This balance could optimize bioavailability in related compounds .

Alkyl Chains on the Pyrimidinone Ring

  • Ethyl (): Shorter chain length may reduce off-target interactions but decrease tissue retention .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Aryl Substituent Alkyl Chain Molecular Weight (g/mol) Key Features
Target Compound Benzofuropyrimidinone 3-Cl-4-F-C₆H₃ 3-Methylbutyl 487.96 High lipophilicity, halogenated aryl
2-{[3-(3-Methylbutyl)-4-oxo-...]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide () Benzofuropyrimidinone 3-CF₃-C₆H₄ 3-Methylbutyl 507.49 Enhanced electronegativity
2-[(3-Ethyl-4-oxo-...benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-F-4-Me-C₆H₃)acetamide () Benzothienopyrimidinone 3-F-4-Me-C₆H₃ Ethyl 453.95 Sulfur-containing core, moderate lipophilicity
N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Triazole 4-Br-2-Me-C₆H₃ N/A 573.78 Rigid triazole, halogenated/methoxy groups

Q & A

Q. What are the critical steps for synthesizing this compound with high purity and yield?

The synthesis involves multi-step reactions, starting with pyrimidine ring formation, followed by sulfanyl group introduction and acetamide coupling. Key steps include:

  • Pyrimidine ring construction : Use cyclocondensation of substituted benzofuran precursors with thiourea derivatives under reflux conditions (e.g., ethanol, 80°C for 6–8 hours) .
  • Sulfanyl group incorporation : Thiolation via nucleophilic substitution using thiourea or potassium thioacetate in DMF at 100–120°C .
  • Acetamide coupling : React the sulfanyl intermediate with 3-chloro-4-fluoroaniline using EDCI/HOBt as coupling agents in anhydrous dichloromethane . Quality control : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic methods are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; methylbutyl protons at δ 1.0–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₂₃H₂₀ClFN₃O₃S: 496.09 g/mol) .
  • FT-IR : Detects functional groups (e.g., carbonyl stretch at 1680–1700 cm⁻¹, sulfanyl C–S at 600–700 cm⁻¹) .

Q. How does the sulfanyl group influence reactivity in downstream modifications?

The sulfanyl (–S–) group acts as a nucleophile in alkylation or oxidation reactions. For example:

  • Oxidation : React with H₂O₂ in acetic acid to form sulfoxide/sulfone derivatives, altering electronic properties for SAR studies .
  • Alkylation : Use alkyl halides (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to generate thioether analogs .

Advanced Research Questions

Q. What computational strategies are recommended for studying target binding interactions?

  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinase domains) to model interactions of the benzofuropyrimidine core and fluorophenyl group. Validate with binding free energy calculations (MM-PBSA) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core modifications : Replace the benzofuropyrimidine with thieno[3,2-d]pyrimidine to assess ring system impact on bioactivity .
  • Substituent variation : Synthesize analogs with ethyl/methoxy groups on the phenyl ring and test against cancer cell lines (e.g., IC₅₀ in MCF-7) .
  • Pharmacophore mapping : Identify critical features (e.g., sulfanyl-acetamide linker) using Schrödinger’s Phase .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays (e.g., kinase inhibition) across multiple labs using standardized protocols (e.g., ATP concentration, incubation time) .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) via radioligand binding assays to rule out non-specific effects .

Q. How can solubility challenges be addressed for in vivo studies?

  • Prodrug design : Convert the acetamide to a phosphate ester for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–150 nm, PDI <0.2) using solvent evaporation .

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